Bienvenue dans la boutique en ligne BenchChem!

2-(2-Phenoxyphenyl)pyrrolidine

Physicochemical characterization Regioisomer differentiation Distillation and purification

2-(2-Phenoxyphenyl)pyrrolidine (CAS 68548-77-6) is a synthetic small-molecule heterocycle belonging to the 2-phenoxyphenyl pyrrolidine class, characterized by a pyrrolidine ring substituted at the 2-position with a phenoxyphenyl group in the ortho configuration. With a molecular formula of C₁₆H₁₇NO and a molecular weight of 239.31 g/mol, this compound is structurally defined by the ortho placement of the phenoxy substituent on the phenyl ring attached to the pyrrolidine, which distinguishes it from its meta (CAS 68548-75-4) and para (CAS 68548-73-2) regioisomers.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 68548-77-6
Cat. No. B1609010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyphenyl)pyrrolidine
CAS68548-77-6
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C16H17NO/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17-15/h1-5,7-9,11,15,17H,6,10,12H2
InChIKeyYBBFRARAGUJNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenoxyphenyl)pyrrolidine (CAS 68548-77-6): Ortho-Substituted Pyrrolidine Scaffold for Lipid-Metabolism Research


2-(2-Phenoxyphenyl)pyrrolidine (CAS 68548-77-6) is a synthetic small-molecule heterocycle belonging to the 2-phenoxyphenyl pyrrolidine class, characterized by a pyrrolidine ring substituted at the 2-position with a phenoxyphenyl group in the ortho configuration [1]. With a molecular formula of C₁₆H₁₇NO and a molecular weight of 239.31 g/mol, this compound is structurally defined by the ortho placement of the phenoxy substituent on the phenyl ring attached to the pyrrolidine, which distinguishes it from its meta (CAS 68548-75-4) and para (CAS 68548-73-2) regioisomers [2]. Originally disclosed in patent literature as part of a series of phenoxyphenyl pyrrolidine derivatives with lipid-metabolism regulating properties, the compound is specifically claimed as a distinct chemical entity for therapeutic applications in hyperlipidemia, obesity, and atherosclerosis [1].

Why Regioisomeric Substitution Position in 2-(2-Phenoxyphenyl)pyrrolidine Prevents Generic Interchange with Meta and Para Analogs


Although 2-(2-phenoxyphenyl)pyrrolidine shares an identical molecular formula and core scaffold with its 3-phenoxyphenyl (meta) and 4-phenoxyphenyl (para) regioisomers, the ortho positioning of the phenoxy substituent introduces a unique steric and electronic environment that fundamentally alters intermolecular interactions, as evidenced by experimentally measured boiling points and hydrochloride salt melting points that diverge substantially across the three isomers [1]. The patent literature explicitly distinguishes these compounds as separate claimable entities, indicating that substitution position is not trivial but rather a determinant of pharmacological and physicochemical behavior [1]. In the broader context of pyrrolidine-based medicinal chemistry, the position of aryl ether substitution on the phenyl ring is well-established as a critical variable influencing target binding, metabolic stability, and ADME properties, meaning that substitution of one regioisomer for another cannot be assumed to yield equivalent experimental outcomes without direct comparative data [2].

Quantitative Differentiation Evidence for 2-(2-Phenoxyphenyl)pyrrolidine (CAS 68548-77-6) vs. Closest Analogs


Reduced Boiling Point of Ortho Isomer vs. Meta and Para Regioisomers Under Standardized Reduced Pressure

The ortho-substituted 2-(2-phenoxyphenyl)pyrrolidine exhibits a markedly lower boiling point at reduced pressure compared to its meta and para regioisomers, consistent with reduced intermolecular interactions arising from steric hindrance around the diphenyl ether moiety [1]. The target compound distills at 145–147 °C at 0.3 mm Hg, whereas the meta isomer (2-(3-phenoxyphenyl)pyrrolidine) boils at 153–155 °C at 0.4 mm Hg and the para isomer (2-(4-phenoxyphenyl)pyrrolidine) boils at 164–165 °C at 0.6 mm Hg [1].

Physicochemical characterization Regioisomer differentiation Distillation and purification

Lower Hydrochloride Salt Melting Point of Ortho Isomer vs. Meta and Para Isomers

The hydrochloride salt of 2-(2-phenoxyphenyl)pyrrolidine melts at 140 °C (acetonitrile), which is 23 °C lower than the meta isomer hydrochloride (163 °C, isopropanol) and 31–32 °C lower than the para isomer hydrochloride (171–172 °C, acetonitrile) [1]. This progressive increase in salt melting point from ortho to meta to para substitution is consistent with increasingly efficient crystal packing as the phenoxy group moves away from the pyrrolidine ring, reducing steric congestion.

Salt formation Crystallinity Pre-formulation characterization

Explicit Patent Claim for Ortho Regioisomer as a Distinct Compound of Interest

In U.S. Patent 4,161,529, claim 3 specifically and individually claims 2-(2-phenoxyphenyl)pyrrolidine as a distinct compound, separate from the 1-methyl, 1-allyl, 1-ethyl, and 1-carboxymethyl derivatives of the para isomer claimed in claims 4–7 [1]. Among the numerous phenoxyphenyl pyrrolidine compounds disclosed, the patent identifies compounds where R=H and Y=H, methyl, ethyl, allyl, or carboxymethyl as the 'most interesting' based on pharmacological activity [1]. The ortho isomer is the only unsubstituted (Y=H) compound explicitly listed among the preferred embodiments in the claims.

Intellectual property Chemical patent Regioisomer selection

Class-Level Lipid-Lowering Activity: Plasma Triglyceride and Cholesterol Reduction in Rodent Models

The phenoxyphenyl pyrrolidine compound class, which includes 2-(2-phenoxyphenyl)pyrrolidine as a preferred unsubstituted (R=H, Y=H) member, demonstrated up to 76% reduction in plasma triglycerides in rats fed a lipid-enriched diet and up to 51% reduction in plasma cholesterol in rats fed a 2% cholesterol diet, at oral doses of 5–25 mg/kg/day over four days [1]. The patent identifies compounds where R=H and Y=H (including the target ortho compound) among those exhibiting the most interesting pharmacological activity [1]. The LD₅₀ in mice was 400–1000 mg/kg p.o. and 50–400 mg/kg i.p., indicating a therapeutic window [1].

Lipid metabolism Hypertriglyceridemia Hypocholesterolemic agent

Predicted Lipophilicity and Polar Surface Area Parity Masked by Experimental Physicochemical Divergence

Computed molecular descriptors from PubChem show that all three regioisomers (ortho, meta, para) share identical XLogP3-AA values of 3.3 and identical topological polar surface area (TPSA) values of 21.3 Ų [1][2][3]. However, the experimentally observed boiling point and salt melting point trends reveal a divergence in actual physicochemical behavior that in silico descriptors fail to capture: the ortho isomer consistently exhibits lower phase-transition temperatures, indicating that computational parity does not predict experimental equivalence [4]. This discrepancy underscores the necessity of experimental characterization when selecting among regioisomers for procurement.

In silico ADME Lipophilicity Polar surface area

Commercial Purity Specifications and Supply Chain Accessibility for Ortho vs. Meta and Para Isomers

2-(2-Phenoxyphenyl)pyrrolidine (CAS 68548-77-6) is commercially available from multiple international suppliers with a minimum purity specification of 95% (free base) and also as the hydrochloride salt (min. 95% purity, MFCD02663514) . The ortho isomer is listed on ChemSpider (ID 2746380) and carries the DSSTox substance ID DTXSID10394684, facilitating regulatory and database cross-referencing . The meta isomer (CAS 68548-75-4) and para isomer (CAS 68548-73-2) are also commercially available, but the ortho isomer's inclusion as a specifically claimed entity in the patent literature provides additional documentation traceability for procurement justification [1].

Chemical sourcing Purity specification Supply chain comparison

Optimal Research and Procurement Application Scenarios for 2-(2-Phenoxyphenyl)pyrrolidine (CAS 68548-77-6)


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Lipid-Metabolism Drug Discovery

Investigators conducting systematic SAR campaigns on phenoxyphenyl pyrrolidine-based lipid-lowering agents should procure the ortho isomer specifically to evaluate the effect of phenoxy substitution position on pharmacological activity. The class-level evidence of up to 76% plasma triglyceride reduction and up to 51% cholesterol reduction in rat models [1] establishes the scaffold's relevance, while the experimentally distinct boiling point and salt melting point relative to meta and para analogs [1] confirm that regioisomeric identity must be controlled as an experimental variable. Direct comparative testing of ortho, meta, and para isomers under identical assay conditions is a prerequisite for establishing position-specific SAR.

Pre-formulation and Solid-State Characterization Studies Leveraging Ortho-Specific Thermal Properties

The hydrochloride salt of 2-(2-phenoxyphenyl)pyrrolidine, with a melting point of 140 °C that is 23–32 °C lower than the meta and para HCl salts [1], presents a distinct solid-state profile suitable for pre-formulation screening. Researchers evaluating salt forms for oral solid dosage development can use the ortho isomer to probe the relationship between crystal packing efficiency (as reflected in melting point) and critical formulation parameters such as dissolution rate, hygroscopicity, and compressibility, using the meta and para salts as comparators to isolate the contribution of regioisomerism to solid-state behavior.

Synthetic Method Development and Distillative Purification Optimization

The lower boiling point of 2-(2-phenoxyphenyl)pyrrolidine (145–147 °C at 0.3 mm Hg) compared to its meta (153–155 °C) and para (164–165 °C) analogs [1] makes the ortho isomer the most amenable to distillative purification among the three regioisomers. Process chemistry groups developing scalable synthetic routes to phenoxyphenyl pyrrolidine derivatives can use the ortho isomer as a model substrate to optimize vacuum distillation parameters, with the understanding that purification conditions established for the ortho isomer may not directly transfer to higher-boiling regioisomers.

Patent-Literate Procurement for IP-Sensitive Medicinal Chemistry Programs

Organizations operating in competitive IP environments where freedom-to-operate analysis is critical should prioritize the ortho isomer based on its explicit claiming in US 4,161,529 (Claim 3) as a standalone compound [1]. The distinct claiming strategy—wherein the ortho unsubstituted compound receives its own claim while para isomers are claimed only as N-alkyl derivatives—provides a clearer IP landscape for the ortho isomer, facilitating patent landscape analysis and reducing ambiguity in procurement documentation for audit purposes.

Quote Request

Request a Quote for 2-(2-Phenoxyphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.